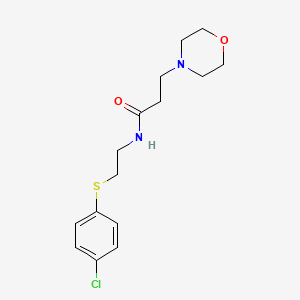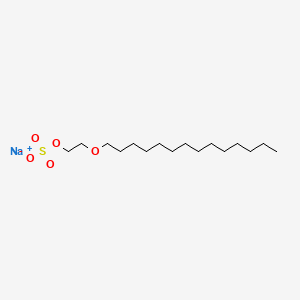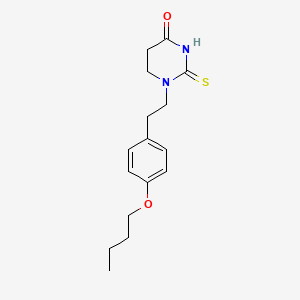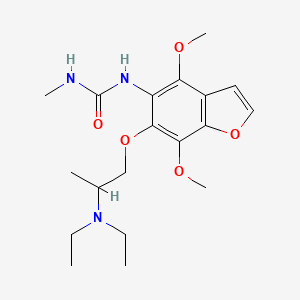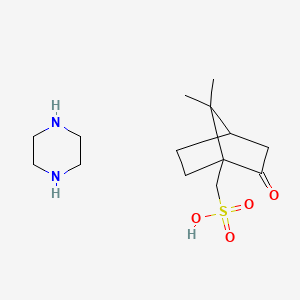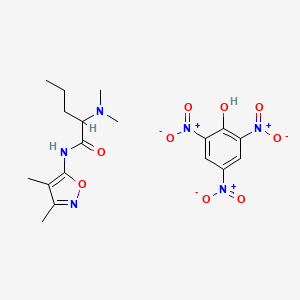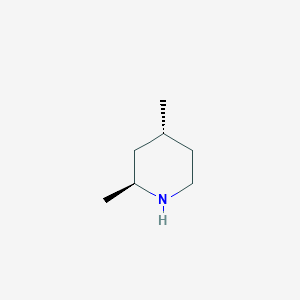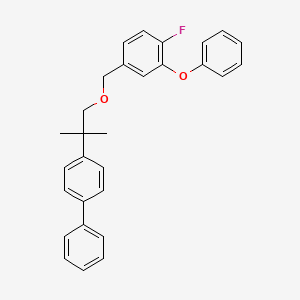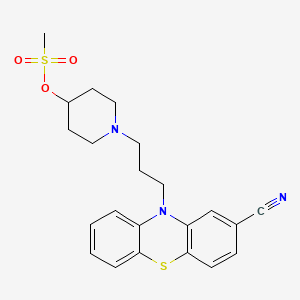
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes both thienyl and diethylamino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride typically involves multiple steps:
Formation of the Thienyl Acetamide Intermediate: This step involves the reaction of 2-aminothiophene with acetic anhydride to form N-(2-acetylamino)-3-thienyl acetamide.
Introduction of the Diethylaminoethyl Group: The intermediate is then reacted with 2-chloro-N,N-diethylethylamine under basic conditions to introduce the diethylaminoethyl group.
Formation of the Monohydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study the interactions of thienyl and diethylamino groups with biological targets. It may also serve as a model compound for studying the metabolism and pharmacokinetics of related compounds.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological activities. It may be investigated for its potential as a drug candidate or as a lead compound for the development of new therapeutics.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and other industrial products.
作用机制
The mechanism of action of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride involves its interaction with specific molecular targets. The thienyl group may interact with enzymes or receptors, while the diethylaminoethyl group can enhance the compound’s solubility and bioavailability. The exact pathways and targets would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(dimethylamino)ethyl)-, monohydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(piperidino)ethyl)-, monohydrochloride: Similar structure but with a piperidino group instead of a diethylamino group.
Uniqueness
The uniqueness of Acetamide, N-(2-(acetylamino)-3-thienyl)-N-(2-(diethylamino)ethyl)-, monohydrochloride lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of both thienyl and diethylamino groups allows for diverse interactions and applications, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
122777-84-8 |
|---|---|
分子式 |
C14H24ClN3O2S |
分子量 |
333.9 g/mol |
IUPAC 名称 |
N-[3-[acetyl-[2-(diethylamino)ethyl]amino]thiophen-2-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C14H23N3O2S.ClH/c1-5-16(6-2)8-9-17(12(4)19)13-7-10-20-14(13)15-11(3)18;/h7,10H,5-6,8-9H2,1-4H3,(H,15,18);1H |
InChI 键 |
OFTZMSMWHMYFSJ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(C1=C(SC=C1)NC(=O)C)C(=O)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


